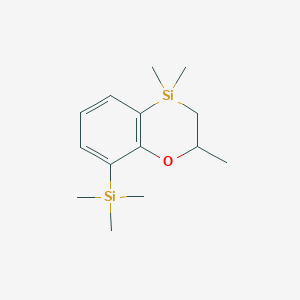
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline is a complex organosilicon compound It is characterized by the presence of both silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethyl-3,4-dihydro-2H-1,4-benzoxasiline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism by which 2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the presence of silicon can influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
- 2,4,4-Trimethyl-8-methylen-1-oxaspiro[2.5]octane
Uniqueness
2,4,4-Trimethyl-8-(trimethylsilyl)-3,4-dihydro-2H-1,4-benzoxasiline is unique due to the presence of both silicon and oxygen atoms within its structure. This combination imparts distinct chemical properties, such as increased thermal stability and resistance to oxidation, which are not commonly found in similar compounds.
特性
CAS番号 |
880485-31-4 |
|---|---|
分子式 |
C14H24OSi2 |
分子量 |
264.51 g/mol |
IUPAC名 |
trimethyl-(2,4,4-trimethyl-2,3-dihydro-1,4-benzoxasilin-8-yl)silane |
InChI |
InChI=1S/C14H24OSi2/c1-11-10-17(5,6)13-9-7-8-12(14(13)15-11)16(2,3)4/h7-9,11H,10H2,1-6H3 |
InChIキー |
QNFDPROWUCBWTO-UHFFFAOYSA-N |
正規SMILES |
CC1C[Si](C2=C(O1)C(=CC=C2)[Si](C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



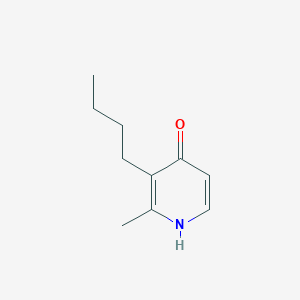

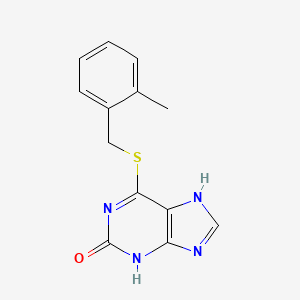
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)

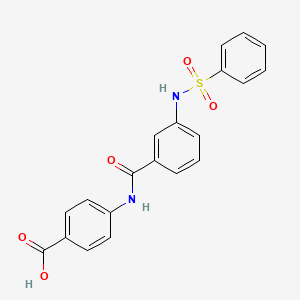

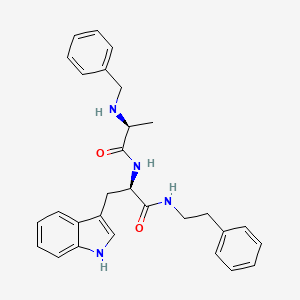
![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
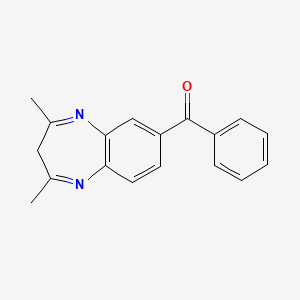
![11-[(6-Chlorohexyl)oxy]undec-1-ene](/img/structure/B12597734.png)

![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
